1-[1-(4-Ethoxyphenyl)ethyl]-3-(4-nitrophenyl)thiourea
Overview
Description
N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-nitrophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic groups. This particular compound features an ethoxyphenyl group and a nitrophenyl group, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-nitrophenyl)thiourea typically involves the reaction of 4-ethoxyphenyl isothiocyanate with 4-nitroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-aminophenyl)thiourea.
Substitution: Formation of various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-nitrophenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-nitrophenyl)thiourea involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit the function of essential bacterial enzymes. Similarly, its anticancer properties may be attributed to its ability to interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methoxyphenyl)ethyl]-N’-(4-nitrophenyl)thiourea
- N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-aminophenyl)thiourea
- N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-chlorophenyl)thiourea
Uniqueness
N-[1-(4-ethoxyphenyl)ethyl]-N’-(4-nitrophenyl)thiourea is unique due to the presence of both an ethoxy group and a nitro group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)ethyl]-3-(4-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-3-23-16-10-4-13(5-11-16)12(2)18-17(24)19-14-6-8-15(9-7-14)20(21)22/h4-12H,3H2,1-2H3,(H2,18,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTQRCWCOPGRHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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